molecular formula C8H6ClNO3 B8720595 2-Chloro-5-methyl-4-nitrobenzaldehyde

2-Chloro-5-methyl-4-nitrobenzaldehyde

Cat. No.: B8720595
M. Wt: 199.59 g/mol
InChI Key: QDLICMFWZGHBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-4-nitrobenzaldehyde (C₈H₆ClNO₃) is a substituted benzaldehyde derivative featuring a chloro group at position 2, a methyl group at position 5, and a nitro group at position 4. This compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, creating a unique electronic and steric environment. Such derivatives are pivotal in organic synthesis, particularly in pharmaceutical intermediates and agrochemicals, where functional group reactivity and regioselectivity are critical .

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-chloro-5-methyl-4-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO3/c1-5-2-6(4-11)7(9)3-8(5)10(12)13/h2-4H,1H3

InChI Key

QDLICMFWZGHBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-5-methyl-4-nitrobenzaldehyde with key analogs, focusing on substituent effects, molecular properties, and functional group reactivity.

Structural and Functional Group Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound C₈H₆ClNO₃ 199.5* -CHO (aldehyde), -Cl, -NO₂, -CH₃
Methyl 2-Chloro-5-methyl-4-nitrobenzoate C₁₀H₉ClNO₄ 242.64 -COOCH₃ (ester), -Cl, -NO₂, -CH₃
Methyl 2-chloro-5-methoxy-4-nitrobenzoate C₉H₈ClNO₅ 245.62 -COOCH₃ (ester), -Cl, -NO₂, -OCH₃
5-Chloro-2-hydroxybenzaldehyde C₇H₅ClO₂ 156.57 -CHO (aldehyde), -Cl, -OH
2-Chloro-4-fluorobenzaldehyde C₇H₄ClFO 158.56 -CHO (aldehyde), -Cl, -F

*Calculated based on constituent atomic masses.

Key Observations :

  • Functional Groups : The aldehyde group in the target compound confers higher reactivity (e.g., nucleophilic addition) compared to the ester derivatives (e.g., Methyl 2-Chloro-5-methyl-4-nitrobenzoate) .
  • Substituent Effects: The nitro group at position 4 strongly deactivates the aromatic ring, directing electrophilic substitution to positions ortho/para to itself.
  • Electron Modulation : Replacing the methyl group with methoxy (e.g., Methyl 2-chloro-5-methoxy-4-nitrobenzoate) enhances electron donation via the -OCH₃ group, altering solubility and electronic distribution .
Physicochemical Properties

While explicit data on solubility or melting points for the target compound is absent, trends can be inferred:

  • Molecular Weight : The aldehyde (199.5 g/mol) is lighter than its ester analogs (242–245 g/mol) due to the absence of bulky ester groups.
  • Reactivity : The aldehyde’s -CHO group is more electrophilic than esters, making it prone to oxidation (e.g., forming carboxylic acids) or condensation reactions (e.g., forming hydrazones) .
  • Solubility : The nitro and chloro groups likely reduce solubility in polar solvents compared to hydroxylated analogs like 5-Chloro-2-hydroxybenzaldehyde, which can form hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.